![molecular formula C20H21BrN2O2 B7701366 N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701366.png)
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide, also known as BRL-15572, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression.
Wirkmechanismus
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors in the body. This activation leads to the modulation of various physiological processes such as pain, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to possess potent analgesic and anti-inflammatory properties in various animal models. It has also been demonstrated to reduce anxiety and depression-like behaviors in rodents. Additionally, this compound has been shown to reduce food intake and body weight in obese mice, indicating its potential in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide is its high selectivity for the FAAH enzyme, which reduces the potential for off-target effects. However, its potency and selectivity can also be a limitation, as high concentrations may be required for in vitro experiments. Additionally, the lack of water solubility of this compound can make it challenging to administer in vivo.
Zukünftige Richtungen
Future research on N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide could focus on its potential in the treatment of various diseases such as pain, inflammation, anxiety, depression, drug addiction, and obesity. Studies could also investigate the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its potential for drug-drug interactions. Additionally, the development of more water-soluble analogs of this compound could improve its administration in vivo.
Synthesemethoden
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzoyl chloride with 4-methylpiperidine, followed by the addition of 1,1'-carbonyldiimidazole and 4-methylbenzoic acid. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. Studies have also demonstrated its potential in the treatment of drug addiction and obesity.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-14-6-8-16(9-7-14)20(25)23-12-10-15(11-13-23)19(24)22-18-5-3-2-4-17(18)21/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUERSUUHWMUOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.